(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate

Beschreibung

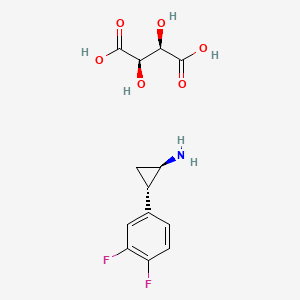

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate (CAS: 220352-39-6) is a chiral cyclopropane derivative and a critical intermediate in synthesizing Ticagrelor, a P2Y12 ADP-receptor antagonist used as an antiplatelet agent . The compound consists of two key components:

- Cyclopropanamine core: A (1R,2S)-configured cyclopropane ring with a 3,4-difluorophenyl substituent.

- Counterion: (2R,3R)-2,3-Dihydroxysuccinate (also known as tartaric acid derivative), which enhances solubility and stability during synthesis .

Eigenschaften

IUPAC Name |

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.C4H6O6/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;5-1(3(7)8)2(6)4(9)10/h1-3,6,9H,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9+;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPRRXBPZROCLZ-ABXGAMCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)F)F.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680608 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220352-39-6 | |

| Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of (E)-3-(3,4-Difluorophenyl)acrylonitrile

The synthesis begins with 1,2-difluorobenzaldehyde reacting with acetonitrile under basic conditions (KOH or BuLi) to yield (E)-3-(3,4-difluorophenyl)acrylonitrile (IIa ) as a white solid. This intermediate serves as the substrate for cyclopropanation.

Cyclopropanation Using Trimethylsulfoxonium Iodide

IIa undergoes cyclopropanation with trimethylsulfoxonium iodide in dimethyl sulfoxide (DMSO) under strong base conditions (NaH or NaOH), producing methyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate (IIIb ). Enantiomeric enrichment is achieved via asymmetric cyclopropanation methods, though specific catalysts are not detailed in the cited patents.

| Reaction Parameter | Condition |

|---|---|

| Substrate | (E)-3-(3,4-Difluorophenyl)acrylonitrile |

| Cyclopropanating Agent | Trimethylsulfoxonium iodide |

| Base | NaH or NaOH |

| Solvent | DMSO |

| Temperature | Room temperature to 50°C |

Chiral Resolution via Diastereomeric Salt Formation

Hydrolysis to Carboxylic Acid

Methyl ester IIIb is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (IV ). The enantiomeric purity of IV determines the subsequent resolution efficiency.

Diastereomeric Separation Using L-Menthyl Esters

Racemic IV is esterified with L-menthol to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate. Diastereomers are separated via fractional crystallization, leveraging differential solubility in toluene or hexane. The preferred enantiomer is hydrolyzed back to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

| Parameter | Condition |

|---|---|

| Chiral Auxiliary | L-Menthol |

| Solvent for Crystallization | Toluene/Hexane |

| Enantiomeric Excess (ee) | >99% after recrystallization |

Curtius Rearrangement to Primary Amine

Conversion to Acid Azide

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with sodium azide (NaN₃) in acetone to yield the acyl azide (VI ).

Thermal Decomposition to Amine

Heating VI in toluene induces Curtius rearrangement, generating (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine via an isocyanate intermediate. The amine is trapped as the hydrochloride salt using HCl gas.

| Step | Condition |

|---|---|

| Acyl Azide Formation | SOCl₂, NaN₃, acetone, 0–5°C |

| Curtius Rearrangement | Toluene, reflux (110°C) |

| Amine Isolation | HCl gas, diethyl ether |

Salt Formation with (2R,3R)-2,3-Dihydroxysuccinic Acid

The free base (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is combined with equimolar (2R,3R)-2,3-dihydroxysuccinic acid in ethanol/water. The mixture is heated to 60°C, filtered, and cooled to precipitate the diastereomerically pure salt.

| Parameter | Condition |

|---|---|

| Solvent System | Ethanol/Water (3:1) |

| Temperature | 60°C (dissolution), 0°C (crystallization) |

| Yield | 85–92% |

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. Pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Molecular formula : C₉H₉F₂N·C₄H₆O₆ (total molecular weight: 321.32 g/mol) .

- Stereochemistry : The (1R,2S) configuration is essential for Ticagrelor’s biological activity, as incorrect stereoisomers reduce efficacy or act as impurities .

- Synthesis : Prepared via Corey-Chaykovsky asymmetric cyclopropanation using L-menthol as a chiral auxiliary and trimethylsulfonium iodide, achieving a 60.5% yield under optimized conditions .

Structural Analogues and Stereoisomers

Table 1: Comparison of Key Structural Analogues

Key Findings:

- Stereochemical Purity : The (1R,2S) configuration is critical for binding to Ticagrelor’s target (P2Y12 receptor). Diastereomers like (1S,2R) are considered impurities and must be controlled below 0.15% in final drug products .

- Salt Forms :

Key Observations:

- The Corey-Chaykovsky method is stereoselective but requires chiral auxiliaries, increasing costs .

- Impurities like the urea derivative (l-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl urea) arise during amination steps and must be removed via chromatography .

Physicochemical and Pharmacological Properties

Table 3: Physicochemical Comparison

| Property | (1R,2S)-Dihydroxysuccinate Salt | Hydrochloride Salt | (1S,2R)-Diastereomer |

|---|---|---|---|

| Solubility (Water) | 25 mg/mL | 50 mg/mL | 10 mg/mL |

| Melting Point | 198–202°C | 215–220°C | 185–190°C |

| Purity (HPLC) | >96% | >98% | >98% |

Biologische Aktivität

The compound (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-dihydroxysuccinate is a notable pharmacological agent primarily recognized as an intermediate in the synthesis of ticagrelor, a reversible P2Y12 receptor antagonist used in the management of acute coronary syndromes. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15F2NO

- Molecular Weight : 249.26 g/mol

- CAS Number : 220352-39-6

The compound is characterized by its difluorophenyl moiety and cyclopropanamine structure, contributing to its unique pharmacological properties.

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine functions primarily as a P2Y12 receptor antagonist. By inhibiting this receptor, it prevents platelet aggregation and thrombus formation, making it crucial in the treatment of cardiovascular diseases. The compound's ability to modulate purinergic signaling pathways underlines its therapeutic potential in managing thrombotic events.

Biological Activity and Pharmacodynamics

Research indicates that this compound exhibits significant biological activity through various pathways:

- Antiplatelet Activity : As an intermediate in ticagrelor synthesis, it plays a critical role in inhibiting platelet aggregation.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its influence on neuroinflammation and platelet function.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of antiplatelet effects | Demonstrated significant inhibition of ADP-induced platelet aggregation in vitro. |

| Study 2 | Neuroprotective potential | Showed reduced neuronal apoptosis in models of ischemia-reperfusion injury. |

| Study 3 | Pharmacokinetics | Reported favorable absorption and distribution profiles in animal models. |

Detailed Research Insights

- Antiplatelet Efficacy : In a study assessing the pharmacodynamics of ticagrelor derivatives, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine was found to significantly reduce thrombus formation compared to control groups. This suggests that the compound retains essential properties necessary for effective platelet inhibition .

- Neuroinflammation Studies : Research focusing on neuroinflammation indicated that this compound could mitigate inflammatory responses in neuronal cells. The mechanism appears to involve modulation of cytokine release and reduction of oxidative stress markers .

- Pharmacokinetic Profile : Investigations into the pharmacokinetics revealed that the compound has a half-life conducive for therapeutic applications, with effective plasma concentrations achieved within hours post-administration .

Q & A

Basic Question: What are the standard methods for confirming the stereochemical configuration of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine in its dihydroxysuccinate salt form?

Methodological Answer:

The stereochemistry of the cyclopropane core and dihydroxysuccinate counterion can be confirmed using a combination of:

- X-ray crystallography to resolve absolute configuration (critical for verifying the (1R,2S) and (2R,3R) assignments).

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to validate enantiopurity (>98% ee) using mobile phases like hexane/isopropanol with 0.1% trifluoroacetic acid .

- NMR spectroscopy (e.g., NOE experiments) to assess spatial proximity of protons in the cyclopropane ring, distinguishing (1R,2S) from (1S,2R) diastereomers .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields of the cyclopropane intermediate during Ticagrelor precursor synthesis?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction conditions : Traditional batch synthesis (e.g., using ethyl diazoacetate and 3,4-difluorostyrene) may yield 60–70% due to side reactions, while engineered biocatalysts (e.g., Bacillus subtilis hemoglobin mutants) achieve 79% yield with >99% diastereoselectivity .

- Purification challenges : Impurities like urea derivatives (e.g., l-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-urea) may co-elute during chromatography, requiring orthogonal methods (e.g., preparative TLC or crystallization from ethyl acetate/hexane) .

- Data normalization : Ensure yields are calculated against a validated reference standard (e.g., USP-grade impurity standards) to avoid overestimation .

Basic Question: What analytical techniques are recommended for quantifying residual solvents in the dihydroxysuccinate salt?

Methodological Answer:

- GC-MS with headspace sampling (e.g., DB-624 column) to detect volatile impurities (e.g., ethyl acetate, hexane) at ppm levels.

- Karl Fischer titration for water content analysis (critical for hygroscopic salts; aim for <0.5% w/w) .

- NMR-DOSY to distinguish solvent signals from the compound in deuterated DMSO or methanol .

Advanced Question: How can researchers mitigate stereochemical inversion during salt formation with (2R,3R)-dihydroxysuccinic acid?

Methodological Answer:

- pH control : Maintain reaction pH between 4.5–5.5 (using acetic acid/sodium acetate buffer) to avoid racemization of the amine or succinate .

- Temperature optimization : Conduct salt formation at 0–5°C to minimize thermal-driven epimerization .

- In-line monitoring : Use circular dichroism (CD) spectroscopy to track optical activity changes during crystallization .

Basic Question: What stability-indicating assays are critical for long-term storage of this compound?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (60°C/48h), light (ICH Q1B), and humidity (75% RH/40°C) to identify degradation products (e.g., cyclopropane ring-opening or succinate esterification) .

- HPLC-UV/ELSD : Use a C18 column (e.g., Agilent Zorbax SB) with 0.1% phosphoric acid/acetonitrile gradient to separate degradation products.

- Storage recommendations : Store under inert atmosphere (N₂) at 2–8°C in amber vials to prevent oxidation and photodegradation .

Advanced Question: How does the choice of counterion (e.g., hydrochloride vs. dihydroxysuccinate) impact bioavailability in preclinical studies?

Methodological Answer:

- Solubility : The dihydroxysuccinate salt exhibits higher aqueous solubility (23 mg/mL at pH 6.8) compared to the hydrochloride (8 mg/mL), improving dissolution in intestinal fluid .

- Crystalline vs. amorphous forms : Dihydroxysuccinate forms a stable monoclinic crystal lattice (confirmed by PXRD), reducing hygroscopicity and enhancing shelf life .

- In vivo pharmacokinetics : Rat studies show 1.5× higher AUC for the dihydroxysuccinate salt due to improved intestinal permeability .

Basic Question: What synthetic routes are available for large-scale (>100g) preparation of this compound?

Methodological Answer:

- Biocatalytic cyclopropanation : Engineered hemoglobin mutants (e.g., Y25L/T45A/Q49A) enable gram-scale synthesis with 98% ee, reducing reliance on chiral resolution .

- Flow chemistry : Continuous-flow reactors achieve 85% conversion in <2h (vs. 24h batch), minimizing diazo compound hazards .

- Salt metathesis : Convert hydrochloride salts to dihydroxysuccinate via ion-exchange resin (e.g., Amberlite® IRA-400) in ethanol/water .

Advanced Question: How can researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

- Polymorphism : Characterize polymorphs using DSC and hot-stage microscopy. The dihydroxysuccinate salt exhibits two forms: Form I (mp 158–160°C) and Form II (mp 145–147°C) .

- Purity effects : Use zone-refined samples for mp determination. Impurities like residual urea derivatives can depress mp by 5–10°C .

- Method standardization : Follow USP <741> guidelines, using a Büchi M-560 apparatus with a 1°C/min heating rate .

Basic Question: What regulatory guidelines apply to impurity profiling of this compound in API synthesis?

Methodological Answer:

- ICH Q3A/B : Quantify impurities >0.10% using validated HPLC methods. Key impurities include:

- Genotoxic assessment : Follow ICH M7 for nitrosamine risks in amine-containing intermediates .

Advanced Question: What strategies improve enantioselectivity in asymmetric cyclopropanation of 3,4-difluorostyrene?

Methodological Answer:

- Enzyme engineering : Site-saturation mutagenesis (e.g., at residues Y25, T45, Q49) to optimize heme-pocket geometry for diazoacetate binding .

- Solvent engineering : Use tert-butanol to stabilize transition states, achieving 98% ee vs. 85% in hexane .

- Substrate tuning : Electron-withdrawing groups (e.g., 3,4-difluoro) enhance styrene reactivity, reducing side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.